

Addressing antibody specificity issues in TACC3 western blots

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SNIPER(TACC3)-1 hydrochloride

Cat. No.: B15542711

[Get Quote](#)

Technical Support Center: TACC3 Western Blotting

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with antibody specificity in TACC3 Western blots.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of TACC3 in a Western blot?

A1: The predicted molecular weight of TACC3 is approximately 90 kDa. However, it is often observed to migrate at a higher molecular weight, around 130-140 kDa, on an SDS-PAGE gel. This discrepancy is due to extensive post-translational modifications (PTMs), primarily phosphorylation.[\[1\]](#)[\[2\]](#)

Q2: Why am I seeing multiple bands or non-specific bands in my TACC3 Western blot?

A2: Multiple bands can arise from several factors:

- **Protein Isoforms:** The TACC3 gene can produce multiple protein isoforms through alternative splicing, which may be detected by the antibody.

- Post-Translational Modifications (PTMs): TACC3 undergoes significant phosphorylation, which can lead to shifts in band migration and the appearance of multiple bands representing different phosphorylation states.[3]
- Protein Degradation: If samples are not handled properly with protease inhibitors, TACC3 can be degraded, leading to lower molecular weight bands.[4]
- Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[5][6]
- High Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding.[5]

Q3: How can I confirm the specificity of my TACC3 antibody?

A3: Antibody specificity is crucial for reliable results. Here are some methods to validate your TACC3 antibody:

- siRNA Knockdown: Transfecting your cells with siRNA targeting TACC3 should result in a significant reduction or complete disappearance of the corresponding band in your Western blot.[7][8][9] This is a highly recommended validation method.
- Use of Control Cell Lines or Tissues: Include positive and negative control samples in your blot. A positive control could be a cell line known to overexpress TACC3, while a negative control could be a cell line with very low or no TACC3 expression.
- Compare with a Different Validated Antibody: If available, use another antibody that targets a different epitope on the TACC3 protein. Consistent results between two different antibodies increase confidence in the specificity.

Q4: What is the role of Aurora A kinase in TACC3 detection?

A4: Aurora A kinase phosphorylates TACC3, which is a critical step for its localization to the mitotic spindle and its interaction with other proteins like ch-TOG and clathrin.[10][11] This phosphorylation can affect the apparent molecular weight of TACC3 on a Western blot. When studying TACC3's role in mitosis, it's important to consider its phosphorylation status, and

specific antibodies that recognize phosphorylated TACC3 (e.g., Phospho-TACC3 Ser558) are available.[\[3\]](#)[\[12\]](#)

Troubleshooting Guide

This guide addresses common issues encountered during TACC3 Western blotting and provides potential solutions.

Problem	Potential Cause	Recommended Solution
No Signal or Weak Signal	Insufficient protein loading.	Load at least 20-30 µg of total protein per lane. [4]
Low TACC3 expression in the sample.	Use a positive control cell line known to express TACC3. Consider immunoprecipitation to enrich for TACC3.	
Primary antibody concentration is too low.	Optimize the primary antibody concentration by performing a titration. [5] [6]	
Inefficient protein transfer.	Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage. [13]	
Inactive secondary antibody or substrate.	Use fresh secondary antibody and substrate.	
High Background	Primary antibody concentration is too high.	Decrease the primary antibody concentration and/or reduce the incubation time. [5]
Insufficient blocking.	Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST. [14]	
Inadequate washing.	Increase the number and duration of washes after primary and secondary antibody incubations. [15]	
Membrane dried out.	Ensure the membrane remains hydrated throughout the blotting process.	

Non-Specific Bands	Antibody cross-reactivity.	Validate the antibody using siRNA knockdown. [7] [8] [9] Try a different TACC3 antibody.
Protein degradation.	Add protease inhibitors to your lysis buffer and keep samples on ice. [4]	
High antibody concentrations.	Titrate both primary and secondary antibody concentrations to optimal levels. [5]	
Contamination of samples or buffers.	Prepare fresh buffers and handle samples carefully to avoid contamination.	
Incorrect Band Size	Post-translational modifications (PTMs).	TACC3 is heavily phosphorylated, causing it to run higher than its predicted molecular weight (around 130-140 kDa). [1] [2]
Protein isoforms.	Different isoforms of TACC3 may be present in your sample.	
Gel electrophoresis issues.	Ensure the gel percentage is appropriate for the size of TACC3.	

Quantitative Data Summary

TACC3 Knockdown Validation

The following table summarizes representative quantitative data from siRNA-mediated knockdown of TACC3, demonstrating a method for antibody validation. The data shows the percentage reduction in TACC3 protein levels as measured by Western blot densitometry.

Cell Line	siRNA Target	% Reduction in TACC3 Protein Level (relative to control)	Reference
T47D	TACC3	~75%	[7]
SK-BR-3	TACC3	~80%	[7]
JIMT-1	siTACC3	Significant reduction	[8]
SMMC-7721	siTACC3	Nearly abolished	[9]
SK-Hep-1	siTACC3	Nearly abolished	[9]

Experimental Protocols

Detailed Western Blot Protocol for TACC3 Detection

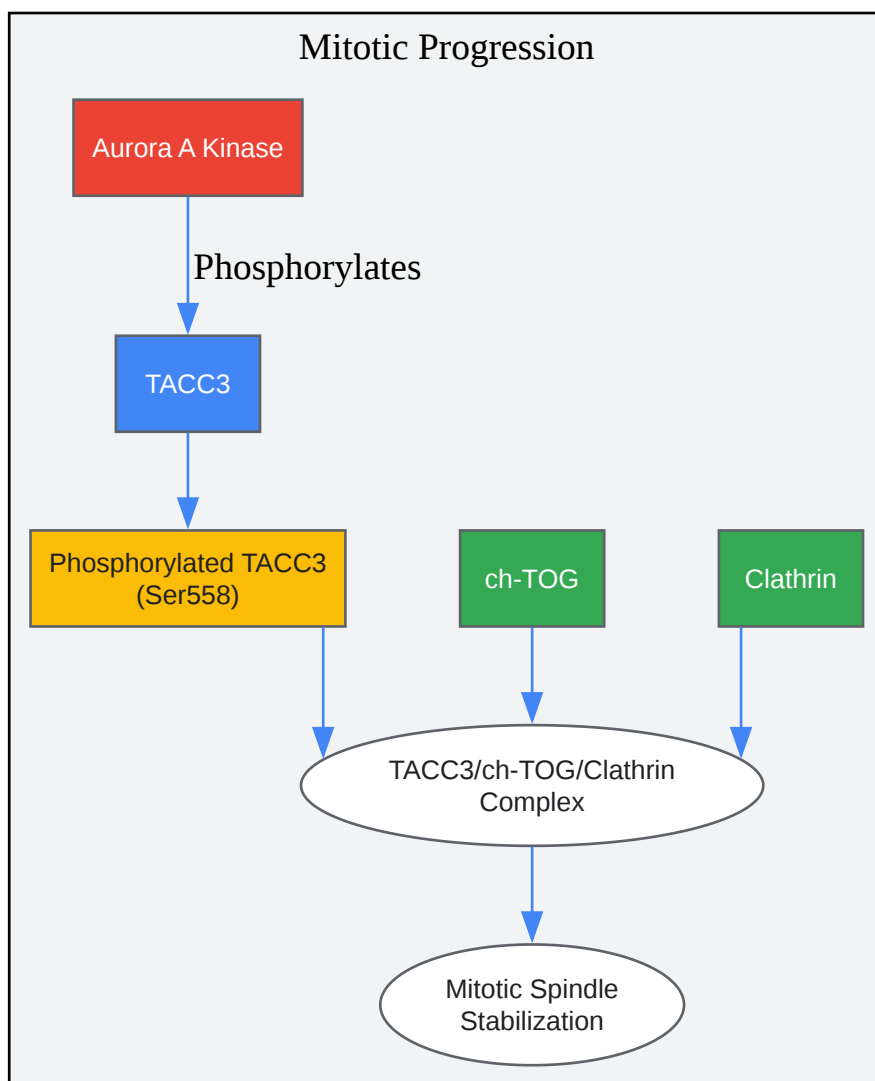
This protocol is a general guideline and may require optimization for your specific antibody and experimental conditions.

- Sample Preparation:
 - Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
 - Determine protein concentration using a BCA or Bradford assay.
 - Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- SDS-PAGE:
 - Load samples onto an 8-10% polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours or a semi-dry transfer is recommended.

- Verify transfer efficiency with Ponceau S staining.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the TACC3 primary antibody in the blocking buffer. The optimal dilution should be determined experimentally (a starting point of 1:1000 is common).[\[1\]](#)[\[3\]](#)
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Capture the signal using an imaging system or X-ray film.

Visualizations

TACC3 Signaling Pathway in Mitosis



[Click to download full resolution via product page](#)

Caption: Aurora A kinase phosphorylates TACC3, leading to the formation of a stabilizing complex on the mitotic spindle.

TACC3 Western Blot Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for performing a TACC3 Western blot experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TACC3 antibody Immunohistochemistry, Western SAB4500103 TAC3 [sigmaaldrich.com]
- 2. biocompare.com [biocompare.com]
- 3. Phospho-TACC3 (Ser558) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-technique.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Aurora-A-Dependent Control of TACC3 Influences the Rate of Mitotic Spindle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora-A-Dependent Control of TACC3 Influences the Rate of Mitotic Spindle Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-TACC3 (Ser558) (D8H10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. bosterbio.com [bosterbio.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- To cite this document: BenchChem. [Addressing antibody specificity issues in TACC3 western blots]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15542711#addressing-antibody-specificity-issues-in-tacc3-western-blots>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com